molecular formula C21H22FN5S B12247121 3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(3-fluorophenyl)pyridazine

3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(3-fluorophenyl)pyridazine

Cat. No.: B12247121
M. Wt: 395.5 g/mol
InChI Key: XYYHMEFMOSJEQE-UHFFFAOYSA-N
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Description

3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(3-fluorophenyl)pyridazine is a complex organic compound characterized by its unique structure, which includes a cyclopenta[d][1,3]thiazole ring, a piperazine moiety, and a fluorophenyl group attached to a pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(3-fluorophenyl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[d][1,3]thiazole intermediate, which is then coupled with a piperazine derivative. The final step involves the introduction of the fluorophenyl group to the pyridazine ring. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions, thereby improving the overall yield and reducing production time.

Chemical Reactions Analysis

Types of Reactions

3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(3-fluorophenyl)pyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(3-fluorophenyl)pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(3-fluorophenyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction can lead to various physiological effects, depending on the target and the biological pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one
  • 2-Amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one

Uniqueness

Compared to similar compounds, 3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(3-fluorophenyl)pyridazine stands out due to its unique combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H22FN5S

Molecular Weight

395.5 g/mol

IUPAC Name

2-[[4-[6-(3-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole

InChI

InChI=1S/C21H22FN5S/c22-16-4-1-3-15(13-16)17-7-8-20(25-24-17)27-11-9-26(10-12-27)14-21-23-18-5-2-6-19(18)28-21/h1,3-4,7-8,13H,2,5-6,9-12,14H2

InChI Key

XYYHMEFMOSJEQE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=N2)CN3CCN(CC3)C4=NN=C(C=C4)C5=CC(=CC=C5)F

Origin of Product

United States

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